

Navigating the Solubility Landscape of 2-tert-butylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-tert-Butylpyridine

Cat. No.: B1266198

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-butylpyridine, a sterically hindered pyridine derivative, serves as a crucial building block in organic synthesis and plays a significant role as a non-nucleophilic base in various chemical transformations. Its unique structural properties, particularly the bulky tert-butyl group adjacent to the nitrogen atom, influence its reactivity and physical characteristics, including its solubility in common organic solvents. Understanding the solubility profile of **2-tert-butylpyridine** is paramount for its effective application in reaction optimization, purification processes, and formulation development within the pharmaceutical and chemical industries.

This technical guide provides a comprehensive overview of the known physical properties of **2-tert-butylpyridine** and presents a detailed experimental protocol for determining its solubility in a range of organic solvents. While extensive quantitative solubility data across a broad spectrum of organic solvents is not readily available in published literature, this guide equips researchers with the necessary methodology to generate this critical data in-house.

Physicochemical Properties of 2-tert-butylpyridine

A summary of the key physicochemical properties of **2-tert-butylpyridine** is presented in Table 1. This data provides a foundational understanding of the compound's behavior and informs solvent selection for various applications.

| Property | Value | Source |
|----------------------------|----------------------------------|--------|
| Molecular Formula | C ₉ H ₁₃ N | [1] |
| Molecular Weight | 135.21 g/mol | [1][2] |
| CAS Number | 5944-41-2 | [1] |
| Melting Point | -33 °C | [3] |
| Boiling Point | 203.93 °C (estimate) | [3] |
| pKa | 5.76 (+1) at 25°C | [3] |
| LogP (Octanol/Water) | 2.379 (Calculated) | [1] |
| Water Solubility (log10WS) | -2.55 (Calculated, mol/L) | [1] |

Table 1: Physicochemical Properties of **2-tert-butylpyridine**

Experimental Protocol for Determining the Solubility of 2-tert-butylpyridine

The following protocol details the widely accepted shake-flask method, which is considered a reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[4] This method can be adapted for use with various organic solvents.

I. Materials and Equipment

- **2-tert-butylpyridine** (high purity)
- Selected organic solvents (analytical grade or higher)
- Analytical balance (readable to at least 0.1 mg)
- Glass vials or flasks with airtight screw caps
- Constant temperature shaker bath or incubator
- Syringe filters (0.22 µm, solvent-compatible)

- Syringes
- Volumetric flasks
- Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)

II. Procedure

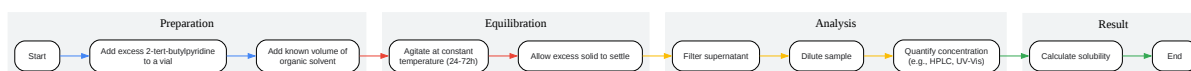
- Preparation of Saturated Solutions:
 - Add an excess amount of **2-tert-butylpyridine** to a pre-weighed vial. The excess solid should be clearly visible.
 - Record the exact weight of the **2-tert-butylpyridine** added.
 - Add a known volume or weight of the selected organic solvent to the vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.^{[5][6]} The time required for equilibration may need to be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a minimum of 2 hours to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid. This step is critical to avoid

overestimation of solubility.

- Quantification:
 - Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
 - Analyze the diluted solution using a calibrated analytical method (e.g., UV-Vis spectroscopy, HPLC, or GC) to determine the concentration of **2-tert-butylpyridine**.
 - A calibration curve should be prepared using standard solutions of **2-tert-butylpyridine** of known concentrations in the same solvent.
- Calculation of Solubility:
 - Calculate the concentration of **2-tert-butylpyridine** in the original saturated solution by accounting for the dilution factor.
 - Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

III. Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **2-tert-butylpyridine** using the shake-flask method.



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Caption: Experimental workflow for solubility determination.

Conclusion

While a comprehensive, publicly available dataset on the solubility of **2-tert-butylpyridine** in a wide array of common organic solvents is currently lacking, this guide provides the necessary tools for researchers to generate this data. The detailed experimental protocol for the shake-flask method, a robust and reliable technique, offers a clear pathway for determining the thermodynamic solubility of this important chemical compound. By following this standardized methodology, scientists and drug development professionals can obtain accurate and reproducible solubility data, enabling more informed decisions in process development, reaction optimization, and formulation design. The generation and dissemination of such data will be a valuable contribution to the broader scientific community.

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